1,3,4-Oxadiazole Regioisomer Reduces Lipophilicity by ~1.2 logD Units vs. 1,2,4-Oxadiazole Across Matched Pairs
A systematic matched molecular pair analysis of the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole regioisomer consistently exhibits approximately one order of magnitude lower lipophilicity than its 1,2,4-oxadiazole counterpart. The median logD difference across 25 matched pairs was 1.2 logD units [1]. For the 5-amino-2-carboxylate substitution pattern specifically, the 1,3,4-isomer benefits from a larger dipole moment and stronger hydrogen-bond acceptor capacity on the two nitrogen atoms, which directly lowers logD and improves aqueous solubility relative to the 1,2,4-isomer [1]. Significant improvements are also observed in metabolic stability and hERG inhibition profile for the 1,3,4-isomer [1].
| Evidence Dimension | Lipophilicity (logD) difference between oxadiazole regioisomers |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole regioisomer (5-amino-1,3,4-oxadiazole-2-carboxylate scaffold) |
| Comparator Or Baseline | 1,2,4-oxadiazole regioisomer (5-amino-1,2,4-oxadiazole-2-carboxylate scaffold) |
| Quantified Difference | Median ΔlogD ≈ 1.2 units lower for 1,3,4-isomer (approximately 10-fold lower lipophilicity); also lower hERG inhibition and higher metabolic stability |
| Conditions | Matched molecular pair analysis across 25 compound pairs from the AstraZeneca compound collection; computational dipole moment and H-bond acceptor calculations |
Why This Matters
Lower lipophilicity directly translates to reduced non-specific protein binding, lower hERG liability, and improved developability—critical factors that make the 1,3,4-isomer the preferred choice for oral drug candidates over the 1,2,4-isomer.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012;55(5):1817-1830. doi:10.1021/jm2013248. View Source
